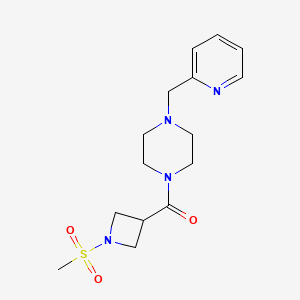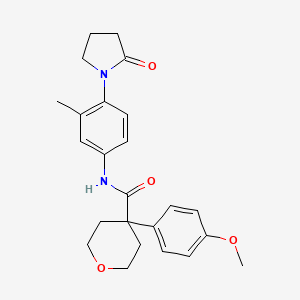
(1-(Methylsulfonyl)azetidin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Methylsulfonyl)azetidin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone is a chemical compound that has gained interest in scientific research due to its potential applications in medicine.
Wissenschaftliche Forschungsanwendungen
Analytical Method Development
A study by Ye et al. (2012) focused on the development of a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including compounds with structural similarities to (1-(Methylsulfonyl)azetidin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone. The method aimed at quality control and could potentially be applicable for analyzing compounds with a similar structural framework, ensuring purity and identifying impurities in pharmaceutical preparations Ye et al., 2012.
Pharmacokinetics and Metabolism Studies
Sharma et al. (2012) examined the disposition, metabolism, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, showcasing the metabolic pathways and excretion profiles of compounds with complex structures, including the piperazin-1-yl and pyrimidin-2-yl motifs, which are relevant to understanding the behavior of this compound in biological systems Sharma et al., 2012.
Chemical Synthesis and Transformation
Dejaegher et al. (2008) described a method for transforming methyl 2-alkoxy-5-amino-2-pentenoates into 5,5-dimethyl-3-oxopiperidin-2-ones, involving ring transformation and cyclization processes. This study highlights synthetic routes that could be relevant for synthesizing or modifying compounds like this compound, providing insights into synthetic chemistry applications Dejaegher, D’hooghe, & Kimpe, 2008.
Molecular Interaction Studies
Shim et al. (2002) explored the molecular interactions of a CB1 cannabinoid receptor antagonist, focusing on the conformational analysis and pharmacophore models. Such studies are crucial for understanding the binding and activity profiles of complex molecules, including those with structural features similar to this compound, and can aid in drug design and receptor-ligand interaction studies Shim et al., 2002.
Novel Compound Synthesis
Radi et al. (2005) developed a methodology for the parallel solution-phase synthesis of novel 4-dialkylamino-2-methylsulfonyl-6-vinylpyrimidines, demonstrating an efficient approach to generating a variety of compounds with potential pharmaceutical applications. This research provides a foundation for synthesizing and studying compounds with elements similar to this compound, expanding the chemical space for drug discovery Radi et al., 2005.
Eigenschaften
IUPAC Name |
(1-methylsulfonylazetidin-3-yl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-23(21,22)19-10-13(11-19)15(20)18-8-6-17(7-9-18)12-14-4-2-3-5-16-14/h2-5,13H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYMCWNVIBYKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)N2CCN(CC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[[5-Methyl-1-(2-methylpropyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2782980.png)
![Methyl 4-[[4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carbonyl]amino]benzoate](/img/structure/B2782981.png)


![3-(4-Fluorobutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2782987.png)




![5-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2782997.png)